molecular formula C16H24N2S B5553945 N'-benzyl-N-cyclohexyl-N-ethylthiourea

N'-benzyl-N-cyclohexyl-N-ethylthiourea

Cat. No. B5553945
M. Wt: 276.4 g/mol
InChI Key: FUDHHEKFZIQTPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds related to N'-benzyl-N-cyclohexyl-N-ethylthiourea, typically involves cyclocondensation reactions under mild conditions. For example, the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates demonstrates the efficiency of such processes, yielding products through the reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with thiourea derivatives (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N'-benzyl-N-cyclohexyl-N-ethylthiourea, can be characterized using various spectroscopic techniques. For example, the study of 1-benzyl-3-furoyl-1-phenylthiourea provides insights into the structural aspects through vibrational spectroscopy, NMR, and X-ray diffraction, showcasing the importance of the thiourea core and its influence on molecular conformation (Lestard et al., 2015).

Chemical Reactions and Properties

The chemical behavior of thiourea derivatives can be explored through their interactions with other chemicals. For instance, the reaction of N-acylthioureas with electrophilic reagents leads to the formation of various heterocyclic compounds, demonstrating the versatility of thiourea derivatives in synthesizing complex molecules (Hartmann et al., 1985).

Physical Properties Analysis

The physical properties of thiourea derivatives can be determined through their synthesis and structural characterization. Studies focusing on the crystalline structure, such as the one on N-Benzoyl-N′-ethylthiourea, provide valuable information on the compound's physical properties, including its stability and hydrogen bonding patterns (Yamin et al., 2004).

Chemical Properties Analysis

The chemical properties of N'-benzyl-N-cyclohexyl-N-ethylthiourea and related compounds are influenced by their molecular structure. The reactivity, stability, and potential applications of these compounds can be explored through studies on their synthesis and reactions. For example, the synthesis of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines via palladium-catalyzed isocyanide insertion in thioureas highlights the chemical versatility and potential applications of thiourea derivatives (Pandey et al., 2014).

Scientific Research Applications

Analytical Chemistry Applications

  • Detection in Environmental Samples : Methods have been developed for the determination of ethylenethiourea (ETU), a compound structurally related to N'-benzyl-N-cyclohexyl-N-ethylthiourea, in water and food samples. These methods involve derivatization steps followed by gas chromatography or mass spectrometry, highlighting the compound's relevance in environmental and food safety analysis (Meiring & Jong, 1994); (Dubey et al., 1997).

Environmental Monitoring

  • Monitoring of Pesticide Degradation Products : Research on ETU, a degradation product of certain pesticides, underscores the importance of monitoring such compounds in agricultural environments. This is relevant for assessing exposure risks and environmental impact (Kurttio & Savolainen, 1990).

Synthesis of New Compounds

  • Antimicrobial Properties : New derivatives of thiourea compounds have been synthesized and tested for antimicrobial activity, demonstrating potential for the development of new antibiotics or disinfectants. These studies illustrate the versatility of thiourea derivatives in synthesizing compounds with desired biological activities (Limban et al., 2011).
  • Material Science and Catalysis : The synthesis of thiourea derivatives also finds applications in material science and as catalysts in chemical reactions, showcasing the broad utility of these compounds in various scientific fields (Neyyappadath et al., 2018).

Structural and Electronic Characterization

  • Studies on the structural and vibrational characterization of thiourea derivatives provide insights into their electronic properties and potential applications in non-linear optics and other areas of materials science (Lestard et al., 2015).

properties

IUPAC Name

3-benzyl-1-cyclohexyl-1-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDHHEKFZIQTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-cyclohexyl-1-ethylthiourea

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